molecular formula C9H10O2 B112791 3-Methoxy-2-methylbenzaldehyde CAS No. 56724-03-9

3-Methoxy-2-methylbenzaldehyde

Cat. No. B112791
CAS No.: 56724-03-9
M. Wt: 150.17 g/mol
InChI Key: VUVSSLDCCMJFTM-UHFFFAOYSA-N
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Patent
US07582667B2

Procedure details

A stirred suspension of pyridinium chlorochromate (19.2 g; 89.2 mmol) in dichloromethane at ambient temperature was treated with a solution of (3-methoxy-2-methylphenyl)methanol (9.05 g; 59.47 mmol) in dichloromethane. The reaction solution immediately turned a greenish-brown color. The reaction was stirred for 3.5 hr, diluted 50% with diethyl ether and decanted. The brown gummy residue was triturated twice more with diethyl ether (40 mL) and the ether extracts were combined and evaporated to yield a yellow oil. The oil was passed through a column of silica gel with an ether/hexane mixture to yield the title product, 8.74 g; 97% yield.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.05 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
ether hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[CH3:12][O:13][C:14]1[C:15]([CH3:22])=[C:16]([CH2:20][OH:21])[CH:17]=[CH:18][CH:19]=1.CCOCC.CCCCCC>ClCCl.C(OCC)C>[CH3:12][O:13][C:14]1[C:15]([CH3:22])=[C:16]([CH:17]=[CH:18][CH:19]=1)[CH:20]=[O:21] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9.05 g
Type
reactant
Smiles
COC=1C(=C(C=CC1)CO)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
ether hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC.CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
The brown gummy residue was triturated twice more with diethyl ether (40 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
COC=1C(=C(C=O)C=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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